2-amino-5-methyl-4-(trifluoromethyl)benzonitrile
Overview
Description
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H7F3N2. It is a derivative of benzonitrile, characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methyl-4-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes three key steps: positioning bromination, cyano group replacement, and aminolysis substitution. The reaction conditions involve the use of glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with the final product achieving a content of more than 99 percent. The total yield of the product reaches 73 to 75 percent, and the production cost is kept low by using easily obtainable raw materials and a simple process .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, amines, and other derivatives that retain the trifluoromethyl group. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile has several scientific research applications:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-amino-5-methyl-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. In the context of cancer research, its derivatives inhibit the growth of endothelial cells by interfering with cellular pathways that regulate cell proliferation and survival. The exact molecular targets and pathways vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group.
4-Nitro-3-(trifluoromethyl)aniline: Contains a nitro group instead of an amino group.
4-Iodo-2-(trifluoromethyl)benzonitrile: Contains an iodine atom instead of an amino group.
Uniqueness
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile is unique due to the presence of both the amino and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
Molecular Formula |
C9H7F3N2 |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H7F3N2/c1-5-2-6(4-13)8(14)3-7(5)9(10,11)12/h2-3H,14H2,1H3 |
InChI Key |
WLYUHMDUERBMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)N)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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